molecular formula C18H16N2O2S B13145064 5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one CAS No. 40994-90-9

5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one

Cat. No.: B13145064
CAS No.: 40994-90-9
M. Wt: 324.4 g/mol
InChI Key: HABUFTVZGXMKSZ-UHFFFAOYSA-N
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Description

5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetyl group, a diphenylamino group, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with diphenylamine in the presence of a suitable catalyst, followed by cyclization with a sulfur source to form the thiazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-2-methylthiazole
  • 5-acetyl-2,4-dimethylthiazole
  • 5-acetyl-2-methoxypyridine

Uniqueness

Compared to similar compounds, 5-acetyl-2-(diphenylamino)-5-methylthiazol-4(5H)-one stands out due to the presence of the diphenylamino group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical targets.

Properties

CAS No.

40994-90-9

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

5-acetyl-5-methyl-2-(N-phenylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C18H16N2O2S/c1-13(21)18(2)16(22)19-17(23-18)20(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

HABUFTVZGXMKSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=O)N=C(S1)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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